molecular formula C13H16N2O2 B14560950 Ethyl N-[(prop-2-en-1-yl)carbamoyl]benzenecarboximidate CAS No. 62220-86-4

Ethyl N-[(prop-2-en-1-yl)carbamoyl]benzenecarboximidate

Cat. No.: B14560950
CAS No.: 62220-86-4
M. Wt: 232.28 g/mol
InChI Key: VZYAJJWSYGMLHA-UHFFFAOYSA-N
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Description

Ethyl N-[(prop-2-en-1-yl)carbamoyl]benzenecarboximidate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an ethyl group, a prop-2-en-1-yl group, and a benzenecarboximidate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-[(prop-2-en-1-yl)carbamoyl]benzenecarboximidate typically involves the reaction of ethyl benzenecarboximidate with prop-2-en-1-yl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as a base or an acid to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(prop-2-en-1-yl)carbamoyl]benzenecarboximidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or prop-2-en-1-yl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Ethyl N-[(prop-2-en-1-yl)carbamoyl]benzenecarboximidate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl N-[(prop-2-en-1-yl)carbamoyl]benzenecarboximidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved in its action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(Prop-2-en-1-yl)acetamide: Similar in structure but lacks the benzenecarboximidate moiety.

    Prop-2-en-1-yl carbamate: Similar in structure but lacks the ethyl and benzenecarboximidate groups.

Uniqueness

Ethyl N-[(prop-2-en-1-yl)carbamoyl]benzenecarboximidate is unique due to the presence of both the ethyl and benzenecarboximidate groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research applications where other similar compounds may not be as effective.

Properties

CAS No.

62220-86-4

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

ethyl N-(prop-2-enylcarbamoyl)benzenecarboximidate

InChI

InChI=1S/C13H16N2O2/c1-3-10-14-13(16)15-12(17-4-2)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3,(H,14,16)

InChI Key

VZYAJJWSYGMLHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NC(=O)NCC=C)C1=CC=CC=C1

Origin of Product

United States

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